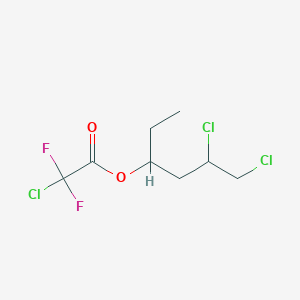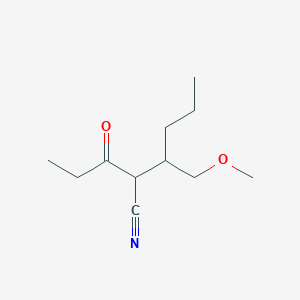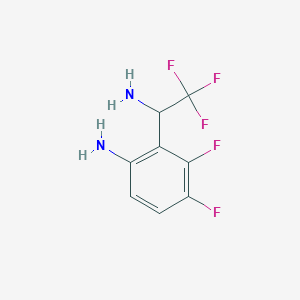
magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane is a complex organometallic compound that combines magnesium with an organic amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane typically involves the reaction of magnesium with N,N-diethyl-2-methanidylbutan-1-amine in the presence of an appropriate solvent. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether, which help stabilize the reactive intermediates formed during the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of polar aprotic solvents and mild temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of amine derivatives.
科学的研究の応用
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane exerts its effects involves its ability to donate electrons and form stable complexes with other molecules. This electron-donating capability allows it to participate in various chemical reactions, influencing molecular targets and pathways. The compound’s interaction with biological molecules can modulate enzymatic activities and cellular processes.
類似化合物との比較
Similar Compounds
Magnesium chloride: A simpler magnesium compound used in various applications, including deicing and as a supplement.
Magnesium sulfate: Known for its use in medicine, particularly in treating eclampsia and as a laxative.
Magnesium oxide: Commonly used as a refractory material and in the production of magnesium metal.
Uniqueness
Magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane stands out due to its complex structure, which combines the properties of magnesium with an organic amine. This unique combination allows it to participate in a wider range of chemical reactions and applications compared to simpler magnesium compounds.
特性
CAS番号 |
651304-13-1 |
|---|---|
分子式 |
C11H25MgN |
分子量 |
195.63 g/mol |
IUPAC名 |
magnesium;N,N-diethyl-2-methanidylbutan-1-amine;ethane |
InChI |
InChI=1S/C9H20N.C2H5.Mg/c1-5-9(4)8-10(6-2)7-3;1-2;/h9H,4-8H2,1-3H3;1H2,2H3;/q2*-1;+2 |
InChIキー |
DPSUNJUENCBOQL-UHFFFAOYSA-N |
正規SMILES |
C[CH2-].CCC([CH2-])CN(CC)CC.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,8-Dihydro[1,4]diazepino[6,5-e]indol-1(2H)-one](/img/structure/B12610478.png)
propanedinitrile](/img/structure/B12610496.png)
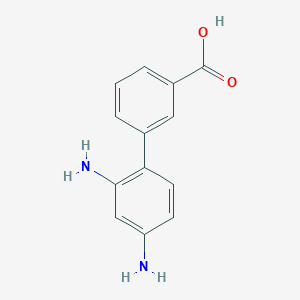
![4-[4-(2-Phenylethyl)piperidin-1-yl]quinazoline-6-carbaldehyde](/img/structure/B12610500.png)


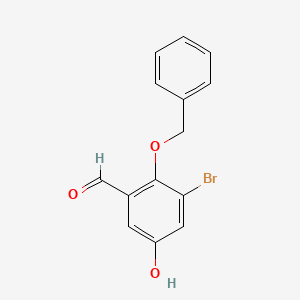
![5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B12610521.png)

![1-Chloro-4-[4-(4-methoxyphenyl)-1-phenylbut-1-en-1-yl]benzene](/img/structure/B12610525.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(3-iodopropyl)benzene](/img/structure/B12610528.png)
